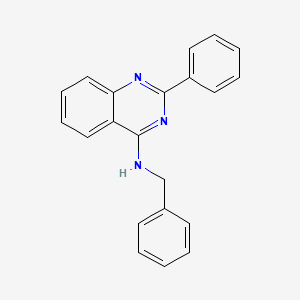

N-benzyl-2-phenylquinazolin-4-amine

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives

The first synthesis of a quinazoline derivative was reported in 1869, marking the beginning of extensive research into this class of compounds. wisdomlib.orgnih.gov The parent quinazoline molecule, a light yellow crystalline solid, was first synthesized in 1895. orientjchem.org Over the decades, the structural versatility of the quinazoline core has allowed for the creation of a vast library of derivatives with diverse pharmacological profiles. nih.gov More than 200 quinazoline alkaloids have been identified from natural sources, including plants, animals, and microorganisms. orientjchem.orgmdpi.com One of the earliest and most well-known examples is vasicine, isolated from Adhatoda vasica in 1888, which exhibits significant bronchodilator activity. orientjchem.orgmdpi.com The development of synthetic methodologies has further expanded the chemical space of quinazoline derivatives, solidifying their importance as a "privileged scaffold" in medicinal chemistry. cornell.edu

Overview of Diverse Biological Activities Associated with Quinazoline Systems

The quinazoline framework is associated with an exceptionally broad spectrum of biological activities. This has made it a focal point for the development of new therapeutic agents. mdpi.comnih.gov Extensive research has demonstrated that quinazoline derivatives possess a wide range of pharmacological properties, including:

Anticancer: This is one of the most prominent activities, with several quinazoline-based drugs approved for cancer therapy. nih.govmdpi.com

Anti-inflammatory and Analgesic: Many derivatives have shown potent anti-inflammatory and pain-relieving effects. nih.govnih.gov

Antimicrobial: This includes antibacterial, antifungal, and antiviral activities. nih.govmdpi.com

Antihypertensive: Certain derivatives have been developed as effective agents for lowering blood pressure. jclmm.com

Anticonvulsant: The scaffold has been explored for its potential in managing seizures. jclmm.com

Antimalarial and Antitubercular: Quinazolines have shown promise in combating infectious diseases like malaria and tuberculosis. mdpi.comjclmm.com

Anti-diabetic: Some derivatives are being investigated for their potential in managing diabetes. nih.gov

Anti-Alzheimer's: The potential of quinazolines in treating neurodegenerative diseases is an active area of research. nih.gov

This remarkable diversity in biological response has fueled continuous interest in the synthesis and evaluation of novel quinazoline compounds. cornell.edu

Rationale for Investigating N-benzyl-2-phenylquinazolin-4-amine

The investigation into this compound stems from the established therapeutic potential of the broader quinazoline class. The core structure serves as a robust platform for introducing various substituents to modulate biological activity. The presence of the N-benzyl and 2-phenyl groups on the quinazoline-4-amine core suggests the potential for specific interactions with biological targets, offering opportunities for the development of targeted therapies. The initial interest in this compound was driven by the need for novel agents with improved efficacy and selectivity against various diseases, particularly in oncology and inflammatory conditions.

Structure

3D Structure

Properties

CAS No. |

40288-71-9 |

|---|---|

Molecular Formula |

C21H17N3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-benzyl-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,24) |

InChI Key |

WXCHSHPXEPXKFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Phenylquinazolin 4 Amine and Its Analogs

Classical Synthetic Routes and Cyclization Reactions

Traditional methods for the synthesis of the quinazoline (B50416) core often involve multi-step procedures, including cyclization and substitution reactions. These established routes have been foundational in the development of quinazoline chemistry.

Cyclization of Methyl Anthranilate with Benzamides

One of the classical approaches to quinazolinone synthesis, a precursor to quinazolinamines, involves the condensation and cyclization of anthranilic acid derivatives with amides. For instance, 2-phenyl-1,3-benzoxazin-4-one can be synthesized from O-benzoyl amino benzoic acid. researchgate.net This benzoxazinone (B8607429) can then serve as a key intermediate for producing quinazolinone derivatives. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions at the Quinazoline Core

A prevalent method for introducing the N-benzylamino group at the C4 position of the quinazoline ring is through nucleophilic aromatic substitution (SNAr). mdpi.comchim.itnih.gov This typically involves the reaction of a 4-chloro-2-phenylquinazoline (B1330423) with benzylamine (B48309). The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack. mdpi.comchemicalbook.comrsc.org

The regioselectivity of this reaction is a critical aspect, with substitution predominantly occurring at the C4 position over the C2 position. mdpi.comnih.gov This preference is attributed to the electronic properties of the quinazoline nucleus, where the carbon at position 4 has a higher LUMO coefficient, making it more electrophilic. mdpi.com Theoretical calculations, such as DFT, have supported this observation by showing a lower activation energy for nucleophilic attack at C4. mdpi.com

The reaction conditions for these substitutions can vary, with factors like the solvent, temperature, and the nature of the amine influencing the reaction time and yield. mdpi.comresearchgate.net While many reactions proceed smoothly, electron-poor amines may require longer reaction times or harsher conditions. nih.gov To overcome these limitations, microwave irradiation has been employed to promote faster and more efficient anilination reactions. nih.govbeilstein-journals.org

A variety of amines, including anilines, benzylamines, and aliphatic amines, have been successfully used as nucleophiles in these reactions. mdpi.com

Synthesis via Benzoxazine (B1645224) Intermediates

The synthesis of quinazolines can also be achieved through the use of benzoxazine intermediates. acs.orgnih.gov Benzoxazinones, which can be prepared from anthranilic acid derivatives, are key precursors in this route. researchgate.netpjsir.org The reaction of 2-phenyl-1,3-benzoxazin-4-one with various amines can lead to the formation of quinazolinone derivatives. researchgate.net For example, reacting 2-phenyl benzoxazinone with p-aminobenzene sulfonamides in a polar aprotic solvent like DMSO or DMFA can yield quinazolinone-4 derivatives. researchgate.net This ring transformation from a benzoxazine to a quinazoline is a versatile strategy for accessing this important heterocyclic system. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of quinazolines. These modern approaches often utilize catalytic systems and oxidative reactions to streamline the synthetic process.

Oxidative Condensation Reactions

Oxidative condensation reactions have emerged as a powerful tool for the one-pot synthesis of quinazolines. These methods often involve the reaction of readily available starting materials under oxidative conditions, avoiding the need for pre-functionalized substrates.

One such approach involves the I₂/KI-mediated oxidative C-C bond formation from N,N'-disubstituted amidines to construct the quinazoline skeleton. nih.govacs.orgorganic-chemistry.org This method is practical, environmentally benign, and can be performed on a gram scale. nih.gov Another strategy utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP in acetonitrile (B52724) to catalyze the reaction between 2-aminobenzophenones and benzylamines, yielding 2-phenylquinazolines in good to excellent yields. nih.gov

Furthermore, a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols has been developed for the synthesis of 2-phenylquinazolin-4(3H)-ones under solvent- and transition-metal-free conditions, using oxygen as a green oxidant. rawdatalibrary.net This process involves the initial oxidation of benzyl alcohol to benzaldehyde (B42025), followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation. rawdatalibrary.net

Catalytic Coupling Methods (e.g., Palladium-catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and are widely used in the synthesis of quinazoline derivatives. wikipedia.orgacs.orglibretexts.orgyoutube.comorgsyn.org This reaction allows for the coupling of amines with aryl halides or triflates to form aryl amines. wikipedia.org

The development of various generations of catalyst systems, including those with bulky, electron-rich phosphine (B1218219) ligands like XPhos and SPhos, has significantly expanded the scope and efficiency of this transformation. youtube.com These catalysts enable the coupling of a wide range of amines, including primary and secondary amines, with various aryl partners under mild conditions. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination has been successfully applied to the synthesis of N-aryl-4-aminoquinazolines from 4-chloroquinazolines. nih.gov Additionally, sequential and selective Buchwald-Hartwig amination reactions have been used for the controlled functionalization of halo-substituted quinolines, demonstrating the fine control achievable with this methodology. nih.gov

Beyond palladium, other transition metals like copper, iron, ruthenium, and nickel have also been employed in catalytic systems for quinazoline synthesis. nih.govnih.govorganic-chemistry.org For instance, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides or amides have been developed. organic-chemistry.org Iron-catalyzed domino reactions of ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097) provide another route to 2-phenylquinazolin-4-amines. nih.govorganic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminoaryl methanols with benzonitriles also offers an efficient synthesis of 2-arylquinazolines. organic-chemistry.orgacs.org

A sustainable approach using a magnetically recoverable palladium catalyst for the multicomponent reaction of aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) in an eco-friendly PEG/water solvent system has also been reported. frontiersin.org This method boasts high yields, broad substrate scope, and easy catalyst recovery, aligning with the principles of green chemistry. frontiersin.org

| Reagent Name |

| N-benzyl-2-phenylquinazolin-4-amine |

| Methyl Anthranilate |

| Benzamide |

| 4-chloro-2-phenylquinazoline |

| Benzylamine |

| Benzoxazine |

| 2-phenyl-1,3-benzoxazin-4-one |

| O-benzoyl amino benzoic acid |

| p-aminobenzene sulfonamides |

| I₂/KI |

| N,N'-disubstituted amidines |

| Ceric ammonium nitrate (CAN) |

| tert-Butyl hydroperoxide (TBHP) |

| 2-aminobenzophenone |

| t-BuONa |

| 2-aminobenzamide |

| Benzyl alcohol |

| Palladium |

| XPhos |

| SPhos |

| 4-chloroquinazoline |

| Copper |

| (2-bromophenyl)methylamine |

| Amidine hydrochloride |

| Iron |

| ortho-halogenated benzonitriles |

| Aldehyde |

| Sodium azide |

| Ruthenium |

| 2-aminoaryl methanol |

| Benzonitrile |

| Nickel |

Acid-Mediated Annulation of N-Benzyl Cyanamides

A practical and efficient method for the synthesis of 2-aminoquinazoline (B112073) derivatives, including analogs of this compound, involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.comresearchgate.net This reaction demonstrates high yields and accommodates a wide range of substrates, highlighting its utility in synthetic chemistry. mdpi.com

The reaction is typically mediated by an acid, such as hydrochloric acid, in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). mdpi.com For instance, the reaction of 2-aminoacetophenone (B1585202) and N-benzyl cyanamide (B42294) using hydrochloric acid in HFIP at 70 °C produces N-benzyl-4-methylquinazolin-2-amine in an 85% yield. mdpi.com

The proposed mechanism for this transformation begins with the protonation of the N-benzyl cyanamide under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. mdpi.com This is followed by a nucleophilic attack from the amino group of the 2-amino aryl ketone, forming an amidine intermediate. mdpi.com Subsequent isomerization and intramolecular cyclization through a nucleophilic addition of the amino group to the carbonyl group lead to a cyclic intermediate. mdpi.com The final 2-aminoquinazoline product is formed after dehydration. mdpi.com

This methodology has been successfully applied to synthesize a variety of N-benzylquinazolin-2-amine derivatives with different substituents on the quinazoline core and the benzyl group. mdpi.comresearchgate.net

Table 1: Examples of 2-Aminoquinazoline Derivatives Synthesized via Acid-Mediated Annulation

| Starting 2-Amino Aryl Ketone | Starting N-Benzyl Cyanamide | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone | N-Benzyl cyanamide | N-Benzyl-4-methylquinazolin-2-amine | 85% | mdpi.com |

| 2-Aminoacetophenone | N-(2-Bromobenzyl) cyanamide | N-(2-Bromobenzyl)-4-methylquinazolin-2-amine | 74% | mdpi.com |

| 2-Amino-5-phenylacetophenone | N-Benzyl cyanamide | N-Benzyl-4-methyl-6-phenylquinazolin-2-amine | 64% | mdpi.com |

| (2-Aminophenyl)(phenyl)methanone | N-Benzyl cyanamide | N-Benzyl-4-phenylquinazolin-2-amine | 66% | mdpi.com |

Synthesis of Key Precursors and Derivatization Strategies

The synthesis of this compound often proceeds through the construction of a quinazoline core that is later functionalized. Key to this strategy is the preparation of reactive intermediates, such as halogenated quinazolines, which allow for the introduction of various substituents at specific positions.

Preparation of Halogenated Quinazoline Intermediates

A common and crucial intermediate for the synthesis of this compound is 4-chloro-2-phenylquinazoline. prepchem.comontosight.ai This compound serves as an electrophilic substrate for nucleophilic substitution at the C-4 position.

One established method for its synthesis involves the treatment of 2-phenylquinazolin-4(3H)-one with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com The reaction mixture is typically heated under reflux, and upon completion, the product is isolated by pouring the mixture into ice, followed by filtration and recrystallization. prepchem.com This procedure can yield 4-chloro-2-phenylquinazoline with a melting point of 127°-128.5°C. prepchem.com

Alternative chlorinating conditions can also be employed. For example, a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃) can effectively convert 2-phenyl-6-bromoquinazolin-4(3H)-one into 6-bromo-4-chloro-2-phenylquinazoline (B1524381) with a 78% yield over two steps. nih.gov This method is also applicable for preparing other halogenated analogs, such as 4-chloro-6-iodo-2-phenylquinazoline. nih.gov The synthesis of these halogenated quinazolinones typically starts from the corresponding substituted anthranilamides, which undergo cyclocondensation with benzaldehyde, followed by dehydrogenation and subsequent chlorination. nih.gov

Functionalization at the N-4 Position

The chlorine atom at the C-4 position of 4-chloro-2-phenylquinazoline is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for introducing the N-benzylamine moiety. nih.govchim.it The reaction of 4-chloroquinazolines with primary or secondary amines is one of the most frequently used methods for preparing 4-aminoquinazoline derivatives. nih.gov

For example, this compound can be synthesized by reacting 4-chloro-2-phenylquinazoline with benzylamine. This amination reaction can be performed under various conditions. While electron-rich amines can react readily under mild conditions, other protocols may involve basic or acidic conditions to facilitate the substitution. nih.gov A base-free protocol using a mixture of THF and water as the solvent system has been shown to be effective for the N-arylation of 4-chloroquinazolines. nih.gov

The reactivity of the C-4 position is significantly higher than other positions on the quinazoline ring, such as C-2 or C-7, due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov In polyhalogenated quinazolines, such as 2,4-dichloroquinazoline, nucleophilic substitution occurs selectively at the C-4 position. nih.govnih.gov This selectivity is crucial for the controlled synthesis of specifically substituted quinazoline derivatives. nih.gov

Modifications of the Benzyl and Phenyl Moieties

The structural diversity of this compound analogs can be expanded by modifying the benzyl and phenyl groups. These modifications can be achieved either by using substituted starting materials or by functionalizing the quinazoline scaffold after its formation.

Modifying the Benzyl Moiety: Substituents on the benzyl group can be introduced by using appropriately substituted benzylamines or N-benzyl cyanamides in the synthesis. For example, the acid-mediated annulation method can utilize N-(2-bromobenzyl) cyanamide to produce N-(2-bromobenzyl)-4-methylquinazolin-2-amine, demonstrating that the benzyl ring can be pre-functionalized. mdpi.com

Modifying the Phenyl Moiety: The phenyl group at the C-2 position is typically introduced using a substituted benzaldehyde or a related precursor during the initial cyclization. However, post-synthesis modifications are a powerful tool for diversification. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this purpose. nih.gov

For instance, a 2-chloroquinazoline (B1345744) intermediate can undergo a Suzuki coupling with various arylboronic acids to introduce a wide range of substituted phenyl groups at the C-2 position. acs.org This reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. acs.org This strategy allows for the late-stage functionalization of the quinazoline core, providing access to a broad library of analogs. nih.govresearchgate.net

Furthermore, functional groups on the phenyl ring can be chemically transformed. For example, a nitro group on the phenyl moiety can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst, offering another avenue for derivatization.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of N-benzyl-2-phenylquinazolin-4-amine. Techniques such as NMR, FTIR, and mass spectrometry each offer unique insights into the molecule's intricate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published, analysis of closely related isomers, such as N-benzyl-4-phenylquinazolin-2-amine, provides a strong comparative basis for expected chemical shifts.

For the isomer N-benzyl-4-phenylquinazolin-2-amine, ¹H NMR (in CDCl₃) shows characteristic signals that can be extrapolated to predict the spectrum of the target compound. mdpi.com Key expected proton signals for this compound would include distinct multiplets for the aromatic protons on the quinazoline (B50416) and phenyl rings, a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a signal for the amine (NH) proton. mdpi.com

Similarly, ¹³C NMR spectroscopy would confirm the carbon skeleton. For the 2-amino isomer, signals are observed for the aromatic carbons and the benzylic CH₂ carbon. mdpi.com A similar pattern would be anticipated for this compound, with the precise chemical shifts of the quinazoline ring carbons being the primary differentiator.

Interactive Table: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Description of Protons/Carbons | Reference Compound |

| ¹H | ~4.8 | Singlet, 2H | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

| ¹H | ~5.7 | Singlet, 1H | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

| ¹H | ~7.1-7.9 | Multiplets | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

| ¹³C | ~45.7 | CH₂ | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

| ¹³C | ~118-158 | Aromatic & Quinazoline Carbons | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

| ¹³C | ~170 | C=N | N-benzyl-4-phenylquinazolin-2-amine mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be expected to display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl (B1604629) group's methylene bridge would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N bond within the quinazoline ring and the C=C bonds of the aromatic systems.

C-N Stretching: Vibrations for the C-N bond are expected in the 1200-1350 cm⁻¹ range.

While a specific spectrum for this compound is not available, data from related structures like N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides show characteristic peaks for N-H, C-H, and aromatic vibrations that support these predictions. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₂₁H₁₇N₃, giving it a monoisotopic mass of approximately 311.1422 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides precise mass data. For the isomeric N-benzyl-4-phenylquinazolin-2-amine, the calculated m/z for [M+H]⁺ is 312.1501, with an experimental finding of 312.1499, which strongly validates its composition. mdpi.com A similar result would be expected for this compound. The fragmentation pattern observed in the mass spectrum would further help in confirming the structure by showing the loss of characteristic fragments, such as the benzyl group.

Crystallographic Investigations

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the reviewed literature, the methodology of single-crystal X-ray diffraction would be the definitive technique for its solid-state structural determination. This powerful analytical method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of electron density and, consequently, the exact position of each atom in the crystal lattice. This would unambiguously confirm the connectivity of the N-benzyl and 2-phenyl substituents to the quinazoline-4-amine core.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The analysis of the crystal structure would also reveal the nature and geometry of intermolecular interactions that stabilize the crystal packing. For this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atoms within the quinazoline ring can act as acceptors, leading to the formation of intermolecular hydrogen bonds. These interactions are crucial in dictating the supramolecular assembly.

π–π Stacking: The multiple aromatic rings (the phenyl group and the fused rings of the quinazoline system) are expected to engage in π–π stacking interactions, further contributing to the stability of the crystal lattice.

Studies on structurally related molecules, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, have shown the presence of extensive intermolecular N-H···N hydrogen bonds that define the crystal packing. It is highly probable that this compound would exhibit similar, significant intermolecular forces.

Conformational Preferences in the Crystalline State

Direct crystallographic data for this compound is not publicly available. However, a comprehensive analysis of the crystal structure of the closely related compound, N-benzyl-2-chloro-quinazolin-4-amine , provides significant insights into the likely conformational arrangement of the target molecule. nih.gov The substitution of a chloro group for a phenyl group at the 2-position is expected to have some influence on the electronic properties and steric bulk, but the fundamental geometry of the quinazoline core and the orientation of the N-benzyl group are anticipated to share considerable similarities.

In the crystal structure of N-benzyl-2-chloro-quinazolin-4-amine, the asymmetric unit contains two independent molecules. nih.gov This phenomenon, known as crystallographic polymorphism or the presence of multiple molecules in the asymmetric unit, allows for a direct comparison of conformational nuances under the same crystalline environment.

Planarity of the Quinazoline Ring System:

The quinazoline ring system in both independent molecules is reported to be essentially planar. nih.gov The maximum deviation from the mean plane is minimal, recorded at 0.025 (16) Å for one molecule and 0.0171 (16) Å for the other. nih.gov This planarity is a characteristic feature of the fused aromatic system and is crucial for its electronic properties and potential for π-π stacking interactions within the crystal lattice.

Orientation of the Benzyl Group:

Crystal Packing and Intermolecular Interactions:

Based on these findings for a close structural analog, it is highly probable that this compound also adopts a conformation in the crystalline state where the quinazoline core is largely planar, and the benzyl group is significantly twisted relative to this plane. The presence of the bulkier phenyl group at the 2-position might induce even greater steric constraints, potentially influencing the precise dihedral angle. Furthermore, the fundamental N—H⋯N hydrogen bonding motif is likely to be a key feature in the crystal packing of this compound as well.

Crystallographic Data for N-benzyl-2-chloro-quinazolin-4-amine:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClN₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4018 (1) |

| b (Å) | 13.0108 (1) |

| c (Å) | 13.3035 (1) |

| α (°) | 113.968 (1) |

| β (°) | 105.377 (1) |

| γ (°) | 100.213 (1) |

| Volume (ų) | 1356.69 (2) |

| Z | 4 |

| Data sourced from Acta Crystallogr Sect E Struct Rep Online. 2014;70(Pt 5):o554. nih.gov |

Selected Torsion Angles for N-benzyl-2-chloro-quinazolin-4-amine:

| Molecule | Dihedral Angle (Quinazoline Ring System and Phenyl Ring) |

| A | 88.25 (8)° |

| B | 85.28 (16)° |

| Data sourced from Acta Crystallogr Sect E Struct Rep Online. 2014;70(Pt 5):o554. nih.gov |

Structure Activity Relationship Sar Studies of N Benzyl 2 Phenylquinazolin 4 Amine Derivatives

Systematic Structural Modifications of the Quinazoline (B50416) Core

SAR studies for N-benzyl-2-phenylquinazolin-4-amine derivatives typically dissect the molecule into three main components for modification: the phenyl ring at the C-2 position, the benzyl (B1604629) group at the N-4 position, and the central quinazoline ring system itself.

The phenyl group at the C-2 position of the quinazoline ring is often considered an essential requirement for the biological activity of this class of compounds, particularly for activities like Breast Cancer Resistance Protein (BCRP) inhibition. nih.gov Research has shown that the nature and position of substituents on this phenyl ring can significantly modulate potency.

Studies have revealed that a meta-substituted aromatic ring at the C-2 position is often preferred for activity. nih.gov While simple alkyl substituents like methyl or ethyl can be well-tolerated, a significant improvement in potency has been observed by replacing smaller groups with a bulkier isopropyl group. acs.org Conversely, introducing electron-withdrawing groups such as a nitro group (NO₂) can lead to a substantial loss in activity. acs.org The substitution pattern is critical; for instance, in some series, placing a fluoro-substituent in the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity. nih.gov

Recent investigations into 2-aryl-substituted quinazolines have further underscored the importance of this moiety. While many new derivatives incorporating a substituted phenyl or naphthyl ring at position 2 have been synthesized, their antiproliferative potency varies significantly based on the specific substitution. mdpi.com For example, within one series of 2-aryl-substituted quinazolinones, only the phenyl-substituted compounds demonstrated cytotoxic activity, whereas analogues with a naphthyl group were unfavorable for activity. mdpi.com

Table 1: Impact of C-2 Phenyl Ring Substitutions on Biological Activity

| Compound Series | Substituent (R) at C-2 Phenyl | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine (B1678525) Analogue | 2-CF₃ | Baseline Potency | acs.org |

| Pyrimidine Analogue | 2-NO₂ | 7-fold loss in activity | acs.org |

| Pyrimidine Analogue | 2-OMe | Comparable activity to baseline | acs.org |

| Pyrimidine Analogue | 2-Me / 2-Et | Comparable activity to baseline | acs.org |

| Pyrimidine Analogue | 2-Isopropyl | 6-fold improvement in potency | acs.org |

| Quinazolinone | Naphthyl Group | Unfavorable for cytotoxic activity | mdpi.com |

This table presents data from pyrimidine analogues which can provide insights into the quinazoline scaffold due to structural similarities.

The N-4 position, occupied by a substituted benzylamine (B48309), is a critical determinant of biological potency. The 4-anilinoquinazoline (B1210976) moiety, a close analogue, is considered essential for the activity of many quinazoline-based inhibitors. nih.gov SAR studies have demonstrated that both the nature and the position of substituents on the benzyl ring are crucial.

For BCRP inhibitory activity, electron-withdrawing groups such as nitro (NO₂), hydroxyl (OH), trifluoromethyl (CF₃), or cyano (CN) on the aniline (B41778) ring (analogous to the benzyl ring) are suitable. nih.gov The position of these substituents is key, with meta-substitutions being more favorable than ortho-substitutions. nih.gov Similarly, in another series, N-(3-chlorophenyl) and N-(4-chlorophenyl) derivatives, which feature an electron-withdrawing chlorine atom at the meta and para positions, showed good antibacterial activity. lums.ac.ir The presence of an electron-withdrawing nitro group at the para position also resulted in potent activity against certain bacterial and fungal strains. lums.ac.ir

In contrast, replacing the benzylamine with a methyl-amino linker has been shown to cause a nearly 50-fold decrease in inhibitory activity in some contexts, highlighting the importance of the benzyl group itself. nih.gov While simple phenyl rings at this position are tolerated, substitutions that allow for varied structural analogues can be introduced without losing potency. acs.org

Table 2: Influence of N-4 Benzyl/Anilino Substitutions on Biological Activity

| Parent Scaffold | Substituent on Benzyl/Anilino Ring | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-phenyl-4-anilino-quinazoline | NO₂, OH, CF₃, CN | meta | More suitable for BCRP inhibition | nih.gov |

| 2-phenyl-4-anilino-quinazoline | NO₂, OH, CF₃, CN | ortho | Less suitable for BCRP inhibition | nih.gov |

| N,2-diphenylquinazolin-4-amine | Cl | meta | Potent activity against S. aureus | lums.ac.ir |

| N,2-diphenylquinazolin-4-amine | Cl | para | Good antibacterial activity | lums.ac.ir |

Direct modification of the core quinazoline ring system offers another avenue for optimizing biological activity. The introduction of substituents at various positions can influence the molecule's interaction with its biological target.

SAR studies have frequently shown that substitutions at the C-6 and C-7 positions are particularly significant. The introduction of electron-donating groups at these positions, such as a dimethoxy (di-OCH₃) substitution, has been found to be favorable for the inhibition of the epidermal growth factor receptor (EGFR). nih.gov This is because bulkier groups can cause a slight deviation of the quinazoline core in the active site, leading to stronger hydrogen bonding with key amino acid residues. nih.gov In other cases, placing a nitro group at the C-6 position was found to increase activity. nih.gov The substitution of the quinazoline ring with iodine atoms at the C-6 and C-8 positions has also been shown to significantly enhance antibacterial activity. nih.govnih.gov

Conversely, substitutions at other positions, such as N-1 and N-3, can be detrimental. The formation of hydrogen bonds involving the N-1 and N-3 nitrogens is often crucial for binding to kinase active sites. nih.gov Substitution at the N-3 position can introduce steric hindrance that disrupts these critical interactions, leading to decreased activity. nih.gov

Correlation of Structural Features with Biological Potency

The systematic modifications detailed above allow for the establishment of clear correlations between specific structural features and the resulting biological potency, leading to the identification of key pharmacophoric elements and an understanding of underlying electronic and steric effects.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, several key elements have been identified.

The Quinazoline Core: This fused heterocyclic system serves as the fundamental scaffold, providing the rigid framework to correctly orient the substituents for interaction with the target. nih.gov

The C-2 Phenyl Group: This group is considered an essential requirement for certain biological activities, such as BCRP inhibition. nih.gov Its presence and substitution pattern are critical for potency.

The N-4 Amino Linker and Benzyl Moiety: The 4-aminoquinazoline portion is vital for activity. nih.gov The nitrogen atom and the attached benzyl ring play a crucial role in forming interactions with biological targets. The aromatic nature of the benzyl ring and its potential for substitution are key modulators of potency.

Hydrogen Bonding Sites: The nitrogen atoms at positions N-1 and N-3 of the quinazoline ring are often critical hydrogen bond acceptors, anchoring the inhibitor to its target, such as the hinge region of a kinase. nih.gov

The potency of this compound derivatives is governed by a delicate balance of steric and electronic factors.

Electronic Effects: The electronic properties of substituents play a major role. On the N-4 benzyl/anilino ring, electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at the meta or para positions often enhance activity. nih.govlums.ac.ir This suggests that reducing the electron density on this ring may be favorable for binding. In contrast, on the C-2 phenyl ring, electron-withdrawing groups can be detrimental. acs.org On the quinazoline core itself, electron-donating groups at positions C-6 and C-7 can increase activity, possibly by modulating the electronics of the heterocyclic system to enhance binding interactions. nih.gov

Steric Effects: The size and shape of substituents (steric factors) are also critical. On the C-2 phenyl ring, increasing the bulk from a methyl to an isopropyl group led to a six-fold increase in potency, indicating a favorable steric interaction in a hydrophobic pocket of the target. acs.org However, steric bulk is not always beneficial. Substitution at the N-3 position of the quinazoline ring can cause steric hindrance that disrupts essential hydrogen bonds, thereby decreasing activity. nih.gov Similarly, while meta-substituents on the N-4 benzyl ring are well-tolerated, ortho-substituents can be less favorable, likely due to steric clashes that prevent optimal alignment in the binding site. nih.gov

Molecular Mechanisms and Biological Target Interactions

Enzymatic Inhibition Studies

The N-benzyl-2-phenylquinazolin-4-amine structure has served as a foundational scaffold for developing inhibitors against a wide array of enzymes implicated in various diseases. The following sections detail the research findings related to its inhibitory activity against several key enzymatic targets.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The Ubiquitin-Specific Protease 1 (USP1), in complex with USP1-Associated Factor 1 (UAF1), is a critical regulator of DNA damage response, making it a promising target for cancer therapy. Research into inhibitors of the USP1/UAF1 deubiquitinase complex has led to the development of potent molecules derived from a quinazoline (B50416) core.

Initial high-throughput screening identified a quinazoline-based compound with modest but selective activity against USP1/UAF1. researchgate.net Subsequent medicinal chemistry efforts explored replacing the quinazoline core with a pyrimidine (B1678525), which was found to be a tolerable modification that reduced molecular weight and lipophilicity. researchgate.net This led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives with significantly improved potency. nih.gov For instance, the derivative ML323 (compound 70 in the study) demonstrated nanomolar inhibitory potency against USP1/UAF1. nih.govnih.gov A strong correlation was observed between the compounds' IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov

| Compound | Core Structure | Modification | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Initial Hit | Quinazoline | Thiophene (B33073) at N-benzyl position | 7.9 | researchgate.net |

| Analog 3 | Quinazoline | Phenyl ring instead of thiophene | 3.1 | researchgate.net |

| Analog 37 | Pyrimidine | Replacement of quinazoline core | Comparable to Initial Hit | researchgate.net |

| ML323 (70) | Pyrimidine | Optimized N-benzyl-2-phenylpyrimidin-4-amine | 0.070 (70 nM) | researchgate.netnih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, HER2, CDK2)

The quinazoline scaffold is a well-established pharmacophore for inhibiting various protein tyrosine kinases, which are crucial mediators of cell signaling pathways that are often deregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The N-phenylquinazolin-4-amine framework is a classic structure for EGFR inhibitors. chemmethod.com Structure-activity relationship (SAR) studies have shown that the quinazoline ring is the preferred chromophore, with benzylamino and anilino side chains at the 4-position being optimal. chemmethod.com For instance, a 4-(3-bromophenyl)amino quinazoline derivative with 6,7-dimethoxy substituents was reported to be an exceptionally potent inhibitor of EGFR's tyrosine kinase activity, with an IC₅₀ value of 0.029 nM. chemmethod.com Other research has focused on developing irreversible inhibitors by incorporating acrylamide (B121943) groups into the 4-(phenylamino)quinazoline structure, which covalently bind to the ATP binding site of EGFR. google.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Hybrids of N-phenylquinazolin-4-amine and hydroxamic acid have been designed as dual inhibitors of VEGFR-2 and histone deacetylase (HDAC). nih.gov One such compound, 6fd, exhibited a strong inhibitory effect against VEGFR-2 with an IC₅₀ of 74 nM. nih.gov Additionally, S-alkylated quinazolin-4(3H)-ones have been developed as dual EGFR/VEGFR-2 kinase inhibitors, with one analog showing a VEGFR-2 IC₅₀ of 0.054 μM. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: HER2 is another member of the EGFR family that is overexpressed in a significant portion of breast cancers. nih.govmdpi.com Developing inhibitors with high selectivity for HER2 over EGFR is a key therapeutic goal to minimize side effects. nih.gov Novel quinazoline derivatives have been synthesized that show enhanced selectivity for HER2. One study reported that the selectivity depends on the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position. nih.gov A representative compound (7c) from this series had an IC₅₀ of 8 nM for HER2 and showed a 240-fold improvement in selectivity over lapatinib. nih.gov Another study developed isoquinoline-tethered quinazoline derivatives, with compound 14f demonstrating more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for treating proliferative diseases like cancer. mdpi.com Several CDK2 inhibitors are based on the quinazoline scaffold. mdpi.com Research has led to the development of quinazolinone-based derivatives as potent CDK2 inhibitors, with some compounds showing excellent growth inhibition against melanoma cell lines by inducing cell cycle arrest. mdpi.com While many potent CDK inhibitors exist, achieving selectivity can be challenging, as some GSK-3 inhibitors have also shown significant inhibition of CDK2. nih.gov

| Target Kinase | Compound Type | IC₅₀ | Reference |

|---|---|---|---|

| EGFR | 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline | 0.029 nM | chemmethod.com |

| VEGFR-2 | N-phenylquinazolin-4-amine-hydroxamic acid hybrid (6fd) | 74 nM | nih.gov |

| VEGFR-2 | 2-S-alkylated-3-phenylquinazolin-4(3H)-one (4) | 0.054 µM | nih.gov |

| HER2 | C4-anilino, C6-substituted quinazoline (7c) | 8 nM | nih.gov |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | 0.005 µM (Kᵢ) | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The quinazoline scaffold has been explored for its potential in this area. civilica.com Studies on novel quinazolinone derivatives have identified compounds with promising anti-acetylcholinesterase activity. nih.gov Molecular docking studies have shown that these derivatives can establish significant interactions within the AChE binding site. nih.gov For example, a series of indol-2-yl quinazoline derivatives have been investigated, demonstrating the potential of this chemical class to inhibit AChE. researchgate.net

Cyclooxygenase-II (COX-II) Inhibition

Selective inhibition of Cyclooxygenase-II (COX-II) is a major strategy for developing anti-inflammatory drugs with a better gastrointestinal safety profile than traditional NSAIDs. nih.gov Derivatives of quinazoline are being investigated as potent and selective COX-II inhibitors. nih.gov A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and showed significant anti-inflammatory and analgesic activity with substantial COX-II selectivity. nih.govmdpi.com Molecular docking studies of these compounds have helped to justify their activity profiles, suggesting they are promising leads for pain management therapies. mdpi.com

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases like Alzheimer's, and cancer. mdpi.comyoutube.com Inhibition of GSK-3 is a major therapeutic goal. sigmaaldrich.com While many small-molecule inhibitors have been developed, achieving selectivity is an ongoing challenge. nih.gov Some research has pointed to quinazoline-containing structures as potential GSK-3 inhibitors. For example, novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been evaluated as dual inhibitors of CDK1 and GSK-3. nih.gov However, many GSK-3 inhibitors identified from other chemical classes have shown cross-reactivity with kinases like CDK2. nih.gov

Topoisomerase I Inhibition

Topoisomerase I is a vital enzyme for DNA replication and transcription, and its inhibitors are effective anticancer agents. Researchers have designed 4-amino-2-phenylquinazolines as bioisosteres of known topoisomerase I inhibitors. It was found that the 2-phenyl ring of these compounds was parallel to the quinazoline ring, which is thought to improve their ability to intercalate with DNA in the DNA-topo I complex. Among the synthesized analogs, 4-cyclohexylamino-2-phenylquinazoline exhibited potent topoisomerase I inhibitory activity and strong cytotoxicity against tumor cell lines. The consistency between the cytotoxic effects and the topoisomerase I inhibition suggests that this enzyme is a primary target for this class of quinazoline derivatives.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| N-benzyl-2-phenylpyrimidin-4-amine |

| ML323 |

| 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline |

| 4-(phenylamino)quinazoline |

| N-phenylquinazolin-4-amine |

| 2-S-alkylated-3-phenylquinazolin-4(3H)-ones |

| Lapatinib |

| Isoquinoline-tethered quinazoline derivatives |

| Quinazolinone |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine |

| Indol-2-yl quinazoline derivatives |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine |

| 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile |

| 4-amino-2-phenylquinazoline |

| 4-cyclohexylamino-2-phenylquinazoline |

Modulation of Cellular Pathways

The interaction of this compound with cellular machinery can trigger a cascade of events, influencing key pathways involved in cellular defense and response to damage.

Induction of NAD(P)H:quinone oxidoreductase 1 (NQO1)

While direct studies on this compound are limited, research into the broader class of 2-phenylquinazolin-4-amines has shed light on their potential to activate the Keap1-Nrf2 signaling pathway. nih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov

The Keap1-Nrf2 pathway is a critical component of the cellular defense against oxidative stress. nih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. However, certain small molecules can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response elements (AREs). nih.gov One study identified 2-phenylquinazoline-4-amine as an Nrf2 activator that was capable of doubling NQO1 activity at a concentration of 70 µM. nih.gov This suggests that compounds with this core structure, such as this compound, may also modulate this pathway, thereby inducing the expression of NQO1 and enhancing cellular protection against oxidative damage. Further investigation is required to specifically quantify the NQO1 induction potential of this compound.

Impact on DNA Damage Response Pathways

The integrity of the genome is paramount for cell survival, and intricate DNA damage response (DDR) pathways exist to repair lesions and maintain genomic stability. A structurally similar class of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been extensively studied for its role in the DDR, specifically as inhibitors of the deubiquitinase USP1 (ubiquitin-specific protease 1). nih.gov USP1, in complex with its cofactor UAF1, plays a crucial role in the DNA damage tolerance pathway by deubiquitinating key proteins such as PCNA and FANCD2. nih.gov

Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives leads to an accumulation of monoubiquitinated PCNA, a key event in the translesion synthesis pathway of DNA repair. nih.gov This interference with the normal DNA damage response can be particularly effective in cancer cells, which often have a high reliance on specific DNA repair pathways for survival. While these findings are for a pyrimidine-based scaffold, they highlight a potential area of investigation for the quinazoline analogue, this compound. Direct studies are needed to ascertain whether it shares this ability to modulate DNA damage response pathways.

Protein-Ligand Binding Analysis

Understanding how a small molecule like this compound interacts with its protein targets is fundamental to elucidating its mechanism of action. This involves characterizing the binding site and identifying the key amino acid residues that mediate the interaction.

Characterization of Binding Sites and Modes

Detailed structural information on the binding of this compound to a specific protein target is not extensively documented in publicly available research. However, insights can be drawn from studies on related compounds. For instance, molecular docking studies of 2-phenylquinazoline-4-amine derivatives with Keap1, a key protein in the Nrf2 pathway, have been performed. nih.gov These computational analyses help to predict the binding conformation and identify the potential binding pocket.

For the related N-benzyl-2-phenylpyrimidin-4-amine inhibitors of USP1, a cryptic binding site has been identified through cryo-electron microscopy. acs.org This site is not apparent in the unbound state of the protein, suggesting an induced-fit mechanism of binding. The characterization of such binding sites is crucial for the rational design of more potent and selective inhibitors.

| Compound Class | Protein Target | Binding Site Characteristics |

| 2-Phenylquinazoline-4-amines | Keap1 | Predicted to interact with the Nrf2 binding pocket. nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Binds to a cryptic site, suggesting an induced-fit mechanism. acs.org |

This table summarizes the known binding site characteristics for classes of compounds related to this compound, as specific data for the compound itself is limited.

Role of Specific Amino Acid Residues in Interactions

The stability and specificity of a protein-ligand complex are determined by a network of interactions between the small molecule and the amino acid residues within the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

In the case of the N-benzyl-2-phenylpyrimidin-4-amine inhibitors of USP1, structure-activity relationship studies have revealed the importance of specific substitutions on the pyrimidine and phenyl rings for potency. acs.org While the precise amino acid contacts for this compound are yet to be determined, studies on similar quinazoline-based inhibitors targeting other proteins, such as cyclooxygenase (COX), have highlighted the role of specific residues. For example, in the binding of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives to COX-2, the smaller valine residue at position 523 (compared to isoleucine in COX-1) allows access to a side pocket, contributing to selectivity. nih.gov

| Compound Class | Protein Target | Key Interacting Residues (Hypothesized/Inferred) | Interaction Type |

| 2-Phenylquinazoline-4-amines | Keap1 | Key residues within the Nrf2 binding pocket. | Hydrogen bonding, hydrophobic interactions. nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Specific residues within the cryptic binding site. | Multiple interaction types contributing to binding affinity. |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | COX-2 | Valine 523 | Allows access to a selective side pocket. nih.gov |

This table outlines the role of specific amino acid residues in the interaction of related compound classes with their protein targets, providing a framework for potential interactions of this compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to the quinazoline (B50416) scaffold to understand how these molecules fit within the binding sites of protein targets.

Molecular docking simulations are frequently employed to predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), between a ligand and its target receptor. These studies help in understanding the fundamental interactions that drive the binding process.

For instance, in studies involving derivatives of the core N,2-diphenylquinazolin-4-amine structure, molecular docking has been used to predict binding energies against targets like E. coli DNA gyrase B kinase. lums.ac.ir The simulations for a series of these derivatives yielded binding energies ranging from -3.05 to -6.13 kcal/mol. researchgate.net The derivative N-(4-nitrophenyl)-2-phenylquinazolin-4-amine was identified as having the most favorable binding energy at -6.13 kcal/mol, suggesting a strong potential interaction with the target. lums.ac.irresearchgate.net Similarly, the N-(3-nitrophenyl)-2-phenylquinazolin-4-amine derivative showed the second-highest docking score with a binding energy of -5.92 kcal/mol. lums.ac.ir

These predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing. The data below, from a study on N,2-diphenylquinazolin-4-amine derivatives, illustrates how docking scores are used to rank potential inhibitors.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA gyrase B | -6.13 | lums.ac.ir |

| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA gyrase B | -5.92 | lums.ac.ir |

| N-phenyl-2-phenylquinazolin-4-amine | E. coli DNA gyrase B | -5.61 | lums.ac.ir |

| N-(4-chlorophenyl)-2-phenylquinazolin-4-amine | E. coli DNA gyrase B | -5.61 | lums.ac.ir |

Beyond predicting affinity, molecular docking reveals the specific amino acid residues within a target's binding site that interact with the ligand. This information is vital for understanding the mechanism of action and for designing new molecules with improved interactions. Studies on various quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have consistently highlighted the importance of specific residues. For example, docking of fluoroquinazolinone derivatives into the EGFR binding site revealed a key hydrogen bonding interaction between the N1 atom of the quinazoline nucleus and the hydroxyl group of methionine 769 (Met769). semanticscholar.org Further computational work on quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13) identified several key residues, including Ala238, Thr245, Thr247, and Met253, as crucial for inhibitor binding and stability through hydrogen bonds and electrostatic interactions. nih.govrsc.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is used to assess the stability of the ligand-receptor complex and to analyze how the binding interactions evolve. tandfonline.comtandfonline.com

MD simulations are critical for evaluating the stability of a docked ligand within a receptor's binding pocket. nih.gov The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. researchgate.netabap.co.in A complex that reaches a stable RMSD value with low fluctuations is considered to be in a stable binding conformation. abap.co.in For quinazoline derivatives targeting EGFR, MD simulations have been used to confirm the stability of the docked complexes over simulation times extending up to 200 nanoseconds. frontiersin.org

Another parameter, the Root Mean Square Fluctuation (RMSF), is used to analyze the flexibility of individual amino acid residues in the binding site, highlighting which parts of the protein are rigid and which are more flexible upon ligand binding. researchgate.net

MD simulations allow researchers to analyze the persistence and dynamics of specific interactions, such as hydrogen bonds, that were predicted by docking. nih.gov In studies of quinazoline-2,4,6-triamine derivatives targeting EGFR, MD simulations confirmed that the hydrogen bond formed with the key residue Met769 was maintained with high occupancy throughout the simulation, affirming its critical role in the binding mechanism. semanticscholar.orgnih.gov Furthermore, MD simulations are often paired with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, which provides a more accurate estimation of binding affinity by accounting for solvation effects and conformational changes. tandfonline.comfrontiersin.org These analyses consistently show that the binding of quinazoline derivatives is driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently performed. nih.govtandfonline.comfrontiersin.org These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding properties on the molecule can be modified to either increase or decrease activity. nih.gov

In silico analysis using 3D-QSAR has been successfully applied to justify the activity profiles of various quinazoline series, including 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines, suggesting that such models can be valuable for the development of new lead molecules. nih.gov The insights from these models provide a theoretical basis for the future design and structural modification of novel inhibitors with improved potency. tandfonline.com

Development of Predictive Models for Biological Activity

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For quinazoline derivatives, these models mathematically correlate the structural or physicochemical properties of the compounds with their biological activities.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of quinazoline analogs. nih.govsemanticscholar.org These models are built by aligning a set of molecules with known activities and then calculating steric and electrostatic fields (in CoMFA) or similarity indices based on additional properties like hydrophobicity and hydrogen bonding (in CoMSIA). nih.gov

For instance, 3D-QSAR models have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov In such studies, a series of compounds are aligned based on a common scaffold, and the resulting models can have high predictive power, as indicated by statistical parameters like the cross-validation coefficient (q²) and the correlation coefficient (r²). semanticscholar.orgresearchgate.net A good predictive 3D-QSAR model can then be used to forecast the activity of newly designed compounds, prioritizing synthetic efforts. semanticscholar.org

The general process for developing a predictive 3D-QSAR model for quinazoline derivatives typically involves:

Data Set Selection: A series of structurally related quinazoline compounds with a consistent set of biological activity data (e.g., IC₅₀ values) is chosen.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common substructure or pharmacophore. This is a critical step for the validity of the model. nih.gov

Field Calculation: For CoMFA and CoMSIA, steric, electrostatic, and other relevant fields are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical relationship between the calculated fields (independent variables) and biological activity (dependent variable). dntb.gov.uamdpi.com

Model Validation: The predictive ability of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in model generation). beilstein-journals.org

While a specific predictive model for N-benzyl-2-phenylquinazolin-4-amine is not extensively documented in the reviewed literature, the established success of these methods for closely related N-phenylquinazolin-4-amine and other quinazoline derivatives suggests that a similar approach would be highly effective. dntb.gov.uaresearchgate.net

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that correlate with the biological activity of a compound series. These descriptors provide valuable insights into the SAR, guiding the optimization of lead compounds. For quinazoline derivatives, several types of descriptors have been shown to be important.

Table 1: Key Physicochemical Descriptors in QSAR Models of Quinazoline Derivatives

| Descriptor Type | Description | Relevance to Quinazoline Activity |

| Electronic | Describes the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO, LUMO). | The presence of electron-donating or electron-withdrawing groups on the quinazoline core can significantly impact activity. For example, in some series, electron-withdrawing groups on the phenyl ring have been found to be beneficial for activity. |

| Steric | Relates to the size and shape of the molecule and its substituents. | The bulk and spatial arrangement of substituents at various positions of the quinazoline ring are often critical for fitting into the binding pocket of a biological target. Contour maps from CoMFA studies can highlight regions where bulky groups are favored or disfavored. nih.gov |

| Hydrophobic | Quantifies the water-fearing nature of the molecule or its parts. | Lipophilicity can influence membrane permeability and binding to hydrophobic pockets in target proteins. In some N,2-diphenylquinazolin-4-amine derivatives, increased lipophilicity has been correlated with improved antibacterial activity. |

| Topological | Numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. | These descriptors can encode information about molecular size, shape, and flexibility, which can be relevant for receptor binding. |

| Hydrogen Bonding | The potential for a molecule to act as a hydrogen bond donor or acceptor. | Hydrogen bonding is a crucial interaction in many protein-ligand complexes. The nitrogen atoms in the quinazoline ring and the amine substituent can act as hydrogen bond acceptors or donors. |

Structure-activity relationship studies on quinazolinone derivatives have revealed that substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and an amine or substituted amine at the 4th position can enhance antimicrobial activities. acs.org For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a close analog, the introduction of a 5-methyl group was found to increase potency. mdpi.com

Advanced Theoretical Calculations

Electronic Structure Analysis of this compound

While a dedicated electronic structure analysis for this compound is not extensively available, studies on closely related quinazoline derivatives using methods like Density Functional Theory (DFT) provide significant insights into the likely electronic characteristics of this compound. nih.govbeilstein-journals.org

DFT calculations are employed to understand the distribution of electrons within a molecule, which governs its reactivity and interactions. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

For many quinazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as a substituted phenyl ring or the quinazoline core itself, while the LUMO is typically distributed over the electron-accepting quinazoline moiety. beilstein-journals.org In the case of this compound, it can be inferred that the HOMO would likely be distributed over the phenyl and benzyl (B1604629) groups, as well as the quinazoline ring system. The LUMO would be predominantly located on the heterocyclic quinazoline core.

The electronic properties can be fine-tuned by substituents. For example, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. mdpi.com This modulation of electronic properties is a key strategy in optimizing the biological activity of quinazoline-based compounds.

Table 2: Representative Frontier Orbital Properties of Substituted Quinazolines

| Compound Class | HOMO Localization | LUMO Localization | HOMO-LUMO Gap (eV) | Implication |

| 6-Bromo-quinazolin-4-one derivatives | Bromobenzene and quinazolinone rings | Distributed throughout the molecule | ~4.7 | High kinetic stability |

| Phenothiazine-substituted quinazolines | Phenothiazine (donor) | Quinazoline (acceptor) | ~1.7 | High reactivity, charge-transfer character |

| Carbazole-substituted quinazolines | Carbazole (donor) | Quinazoline (acceptor) | ~2.5 | Moderate reactivity |

Data is illustrative and based on studies of related quinazoline derivatives. nih.govbeilstein-journals.org

The analysis of the electronic structure also provides information on the molecular electrostatic potential (MEP), which maps the charge distribution and is crucial for understanding non-covalent interactions with biological targets.

Evaluation of Intermolecular Interactions (e.g., van der Waals, Electrostatic)

The biological activity of this compound is contingent on its ability to bind to a specific biological target, such as an enzyme or receptor. This binding is mediated by a variety of intermolecular interactions. Computational methods are instrumental in evaluating these forces, which primarily include electrostatic and van der Waals interactions.

Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar regions of the ligand and the target protein. They include ion-ion, ion-dipole, and dipole-dipole interactions, as well as hydrogen bonds, which are a special class of strong dipole-dipole interactions. The nitrogen atoms of the quinazoline ring and the N-H of the benzylamino group are potential sites for hydrogen bonding. Quantum mechanical calculations on N-phenylquinazolin-4-amine inhibitors have shown that pairwise interaction energies with specific active site residues can be computed to rationalize the structure-activity relationship. dntb.gov.ua

Molecular docking simulations are a common computational technique used to predict the binding mode of a ligand within a protein's active site and to estimate the strength of the interaction. nih.gov Docking studies on quinazoline derivatives have been used to explore their binding to targets like EGFR kinase and DNA gyrase. These studies often reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. nih.govnih.gov For instance, a study on 2-phenylquinazoline-4-amine derivatives as inducers of NQO1 involved docking into the Kelch domain of Keap1 to understand how these compounds block the Nrf2-binding site.

Advanced methods, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of these interactions over time, offering insights into the stability of the ligand-protein complex.

Advanced Medicinal Chemistry and Drug Discovery Applications

Lead Identification and Optimization Strategies

The journey from an initial chemical 'hit' to a viable drug candidate involves rigorous processes of identification and optimization. The N-benzyl-2-phenylquinazolin-4-amine structure has been a key player in such campaigns, particularly in the search for inhibitors of enzymes involved in cancer and other diseases.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. A derivative of the quinazoline (B50416) scaffold was identified as a promising hit in a quantitative high-throughput screen (qHTS) of over 400,000 compounds aimed at discovering inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This enzyme complex is a known regulator of the DNA damage response, making it an attractive target for anticancer therapies. nih.gov The initial hit molecule from this screen was a quinazoline derivative, N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine. acs.org This discovery established the N-substituted 2-phenylquinazoline (B3120039) core as a valid starting point for developing potent enzyme inhibitors.

Following the identification of the initial quinazoline HTS hit, medicinal chemistry efforts focused on systematic optimization to improve potency and other pharmacological properties. Initial structure-activity relationship (SAR) studies involved modifications at various positions of the this compound scaffold. acs.org

Researchers began by replacing the thiophene (B33073) moiety of the initial hit with a simple phenyl ring, which resulted in a modest improvement in inhibitory potency. acs.org However, further substitutions on this phenyl ring with both electron-withdrawing and electron-donating groups revealed a generally flat SAR, indicating that these changes did not significantly impact activity. acs.org A key finding was that substitution at the 4-position of the benzylamine (B48309) portion with a phenyl ring was well-tolerated, maintaining comparable inhibitory concentration (IC₅₀) values. acs.org This observation opened the door for the synthesis of a variety of analogues with different substituents at this position. acs.org

Table 1: Initial Structure-Activity Relationship (SAR) of this compound Analogs as USP1/UAF1 Inhibitors

| Compound | R Group (Substitution on Benzyl-Amine Phenyl Ring) | IC₅₀ (μM) |

| 3 | H | 3.1 |

| 12 | 4-phenyl | 3.7 |

| 13 | 4-(pyridin-4-yl) | 1.8 |

| 14 | 4-(pyridin-3-yl) | 0.21 |

| 15 | 4-(pyridin-2-yl) | 1.6 |

| 21 | 3-(pyridin-3-yl) | 0.16 |

| Data sourced from a study on USP1/UAF1 deubiquitinase inhibitors. acs.org |

These initial optimization efforts, while providing valuable insights, also highlighted challenges. Ultimately, to improve properties such as molecular weight and lipophilicity, the quinazoline core was replaced with a pyrimidine (B1678525) scaffold, leading to the development of highly potent inhibitors like ML323. acs.orgnih.gov

Rational Drug Design Approaches

Rational drug design utilizes knowledge of a biological target's structure and function to create specific and potent drug candidates. For the this compound scaffold and its derivatives, both structure-based and ligand-based design strategies have been employed.

SBDD relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are a key component of SBDD, used to predict the binding orientation and affinity of a ligand to its target.

Several studies have utilized SBDD for quinazoline derivatives:

NQO1 Induction: A docking study was performed on the Kelch domain of Keap1 (PDB ID: 4IQK) to understand how novel 2-phenylquinazoline-4-amine derivatives induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This study aimed to explore the ability of the synthesized compounds to block the Nrf2-binding site of Keap1. nih.gov

COX-2 Inhibition: To develop selective cyclooxygenase-2 (COX-2) inhibitors, novel 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives were docked into the active site of the COX-2 enzyme (PDB entry 3LN1). nih.gov The scoring functions from these simulations, based on minimized ligand-protein complexes, helped to rationalize the observed biological activity. nih.gov

Antibacterial Agents: In a search for new antimicrobial agents, N,2-diphenylquinazolin-4-amine derivatives were docked into the ATP-active pocket of E. coli DNA gyrase B kinase (PDB code: 1KZN). lums.ac.ir The study found that the most potent compounds exhibited the highest binding energies, with the N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative showing a binding energy of -6.13 kcal/mol. lums.ac.ir

Table 2: Molecular Docking Results of N,2-diphenylquinazolin-4-amine Derivatives against E. coli DNA gyrase B (1KZN)

| Compound | Structure | Binding Energy (kcal/mol) |

| 3b | N-(3-nitrophenyl)-2-phenylquinazolin-4-amine | -5.92 |

| 3c | N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | -6.13 |

| Data from a molecular docking study for novel DNA gyrase inhibitors. lums.ac.ir |

When the 3D structure of a target is unknown, LBDD methods are employed. These strategies rely on the knowledge of molecules that bind to the target to derive a pharmacophore model, which defines the essential structural features required for activity.

Structure-Activity Relationship (SAR): The initial optimization of the quinazoline hit for USP1/UAF1 inhibition is a classic example of LBDD, where systematic changes to the ligand structure are correlated with changes in biological activity to build an understanding of the pharmacophore. acs.org

3D-QSAR: A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives to justify their anti-inflammatory and analgesic activity profiles. nih.gov This analysis provides a mathematical model that correlates the chemical structures of the compounds with their biological activities, aiding in the design of more potent molecules. nih.gov

Development of Novel Chemical Scaffolds and Analogs for Therapeutic Intervention

The this compound structure has proven to be a malleable scaffold, inspiring the development of numerous analogs and entirely new chemical frameworks for therapeutic purposes.

The most direct example is the evolution of USP1/UAF1 inhibitors, where initial data from analogs suggested that replacing the quinazoline core with a pyrimidine ring would be tolerated and even beneficial. acs.org This led to the creation of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which not only had a lower molecular weight and reduced lipophilicity but also exhibited nanomolar inhibitory potency, a significant improvement over the original quinazoline hit. acs.orgnih.gov

Beyond this, the core structure has been adapted to target other diseases:

NQO1 Inducers: A novel series of quinazoline compounds was synthesized by incorporating various biologically active heterocyclic moieties. nih.gov This work led to the identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of the cytoprotective enzyme NQO1, offering a new chemical scaffold for future drug development in this area. nih.gov

Selective COX-II Inhibitors: Recognizing the anti-inflammatory potential of the quinazoline core, researchers developed a series of 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines. nih.gov This work successfully generated compounds with significant anti-inflammatory and analgesic activity, coupled with selectivity for the COX-II enzyme. nih.gov